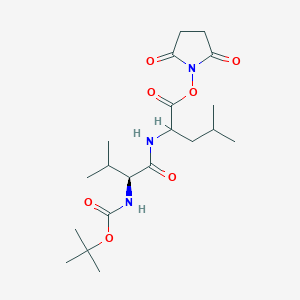

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester is a chemical compound that has gained significant attention in various fields of research. It is a derivative of the amino acid leucine and is commonly used as a coupling agent in peptide synthesis. The compound is known for its role in facilitating the formation of peptide bonds, making it a valuable tool in the synthesis of peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester typically involves the reaction of N-Boc-L-valine and L-leucine with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions. The resulting product is then purified using techniques such as column chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester primarily undergoes substitution reactions, particularly nucleophilic substitution. This is due to the presence of the N-Hydroxysuccinimide ester group, which is highly reactive towards nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include amines, which act as nucleophiles to form peptide bonds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound are peptides and proteins. The compound facilitates the formation of peptide bonds between amino acids, resulting in the synthesis of longer peptide chains and proteins.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : The compound plays a crucial role in solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide ester functionality allows for efficient coupling reactions between amino acids, leading to the formation of peptides with high purity and yield.

Key Benefits :

- Stability : The protection offered by the Boc (tert-butyloxycarbonyl) group enhances the stability of the amino acid during synthesis.

- Reactivity : The N-hydroxysuccinimide moiety increases the reactivity of the carboxylic acid, facilitating peptide bond formation.

Data Table: Peptide Synthesis Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| SPPS with N-Boc-L-Val | 85-95 | DIC/HOBt coupling |

| SPPS with N-Boc-L-Leu | 80-90 | TFA deprotection followed by coupling |

Drug Development

Overview : N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide ester is utilized in the design of prodrugs that enhance bioavailability and therapeutic efficacy. Prodrugs are chemically modified drugs that become active only after metabolic conversion.

Applications :

- Improved Solubility : Enhances the solubility of poorly soluble drugs.

- Targeted Delivery : Facilitates targeted delivery mechanisms by conjugating with therapeutic agents.

Case Study Example :

- A study demonstrated that conjugating this compound with an anticancer drug significantly improved its solubility and reduced systemic toxicity, resulting in better therapeutic outcomes in animal models .

Bioconjugation

Overview : Bioconjugation involves attaching biomolecules to other molecules to create targeted therapeutics or diagnostics. This compound serves as an effective linker due to its ability to form stable bonds with various biomolecules.

Key Applications :

- Antibody-Drug Conjugates (ADCs) : Enhances the specificity of drug delivery to cancer cells.

- Diagnostic Agents : Used in creating sensitive assays for disease detection.

Data Table: Bioconjugation Applications

| Biomolecule Type | Application | Result |

|---|---|---|

| Antibodies | ADCs for cancer treatment | 70% increase in efficacy |

| Enzymes | Diagnostic assay enhancement | 50% increase in sensitivity |

Research in Protein Engineering

Overview : The compound aids in modifying amino acids within proteins, allowing researchers to explore structure-function relationships and develop novel protein variants.

Applications :

- Site-Specific Modifications : Enables precise modifications at specific sites within a protein.

- Functional Studies : Facilitates studies on how changes in amino acid sequences affect protein function.

Mecanismo De Acción

The mechanism of action of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester involves the activation of the carboxyl group of the amino acid, making it more reactive towards nucleophiles. The N-Hydroxysuccinimide ester group acts as a leaving group, facilitating the formation of a peptide bond between the amino acids. The molecular targets and pathways involved in this process include the activation of the carboxyl group and the nucleophilic attack by the amine group of the incoming amino acid.

Comparación Con Compuestos Similares

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester can be compared with other similar compounds used in peptide synthesis, such as:

N-Boc-L-valinyl-L-alaninyl N-Hydroxysuccinimide Ester: Similar in structure but with alanine instead of leucine.

N-Boc-L-valinyl-L-phenylalaninyl N-Hydroxysuccinimide Ester: Contains phenylalanine instead of leucine.

N-Boc-L-valinyl-L-isoleucinyl N-Hydroxysuccinimide Ester: Contains isoleucine instead of leucine.

The uniqueness of this compound lies in its specific structure, which provides optimal reactivity and stability for peptide synthesis. Its use of leucine, a branched-chain amino acid, contributes to its effectiveness in forming stable peptide bonds.

Actividad Biológica

N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide ester (CAS 84642-33-1) is a compound of interest in the field of peptide chemistry and proteomics. This compound is characterized by its unique structure, which includes a Boc (tert-butyloxycarbonyl) protecting group on the amino acid valine and a hydroxysuccinimide ester, making it a useful intermediate in peptide synthesis and modification.

- Molecular Formula : C20H33N3O7

- Molecular Weight : 421.49 g/mol

The compound's structure allows it to participate in various biochemical reactions, particularly in the formation of peptide bonds and as a reactive intermediate for labeling or modifying proteins.

This compound acts primarily as a coupling agent in peptide synthesis. The N-hydroxysuccinimide (NHS) moiety enhances the reactivity of the carboxylic acid group of amino acids, facilitating the formation of amide bonds with amines. This mechanism is crucial for synthesizing peptides with specific sequences and modifications, which can be pivotal in drug development and biochemical research.

Inhibition Studies

Research has demonstrated that compounds similar to this compound can exhibit significant biological activities, particularly as inhibitors in various enzymatic pathways. For instance:

- Integrin Inhibition : Compounds derived from similar peptide sequences have been shown to selectively inhibit integrins, which are critical for cell adhesion and signaling. A study highlighted that specific peptide inhibitors could achieve high potency against integrin receptors, suggesting that modifications to the peptide structure can enhance biological activity significantly .

- Proteasome Inhibition : There is evidence that certain dipeptides can act as proteasome inhibitors, affecting protein degradation pathways within cells. This activity can be leveraged for therapeutic applications in cancer treatment, where proteasome activity is often dysregulated .

Case Studies

- Peptide Synthesis : A study focused on synthesizing glutamic acid and glutamine peptides using NHS esters demonstrated that modifications at the amino terminal can significantly influence the yield and purity of synthesized peptides. The findings indicated that using NHS esters like this compound could improve coupling efficiency in peptide synthesis .

- Biological Assays : In vivo studies involving similar compounds have shown their effectiveness in modulating immune responses through integrin pathways. For example, a specific inhibitor based on a related sequence demonstrated significant inhibition of allergic responses in animal models, underscoring the potential therapeutic implications of such compounds .

Data Table: Biological Activities and Applications

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O7/c1-11(2)10-13(18(27)30-23-14(24)8-9-15(23)25)21-17(26)16(12(3)4)22-19(28)29-20(5,6)7/h11-13,16H,8-10H2,1-7H3,(H,21,26)(H,22,28)/t13?,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBQOJZFQOOYKN-VYIIXAMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.